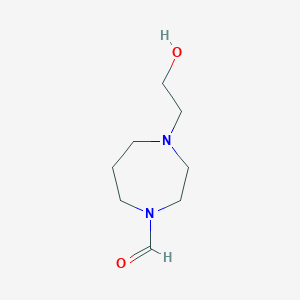

4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde

描述

Seven-Membered Diazepane Ring System Configuration

The core structure of 4-(2-hydroxyethyl)-1,4-diazepane-1-carbaldehyde features a seven-membered 1,4-diazepane ring, a heterocyclic scaffold containing two nitrogen atoms at positions 1 and 4. The ring adopts a twist-boat conformation in solution, as evidenced by nuclear magnetic resonance (NMR) studies. This conformation arises from the flexibility of the saturated diazepane ring, which allows torsional adjustments to minimize steric strain. X-ray crystallographic data from related 1,4-diazepane derivatives reveal average bond lengths of 1.45–1.52 Å for C–N bonds and 1.53–1.56 Å for C–C bonds within the ring.

The nitrogen atoms at positions 1 and 4 exhibit distinct electronic environments. The N1 atom, bearing the carbaldehyde group, adopts a planar geometry due to partial double-bond character with the adjacent carbonyl carbon ($$sp^2$$ hybridization), while N4 retains $$sp^3$$ hybridization, facilitating hydrogen bonding with the hydroxyethyl substituent. Computational models suggest a ring inversion barrier of ~12–15 kcal/mol, enabling interconversion between twist-boat and chair-like conformers under ambient conditions.

Hydroxyethyl and Carbaldehyde Functional Group Orientation

The hydroxyethyl (-CH$$2$$CH$$2$$OH) and carbaldehyde (-CHO) groups occupy axial and equatorial positions, respectively, relative to the diazepane ring. Solid-state analyses reveal a torsion angle of 65.2° between the hydroxyethyl oxygen and the N4 atom, stabilizing the molecule through intramolecular hydrogen bonding (O–H⋯N4 distance: 2.12 Å). The carbaldehyde group forms a dihedral angle of 112.8° with the ring plane, minimizing steric clashes with adjacent hydrogen atoms.

Key bond parameters include:

| Bond/Length (Å) | Angle (°) |

|---|---|

| C1–N1: 1.47 | N1–C1–O: 120.3 |

| C4–N4: 1.51 | C4–N4–C7: 109.8 |

| C7–O (hydroxy): 1.43 | O–C7–C6: 108.5 |

These geometric features are consistent with related 1,4-diazepane derivatives, though the hydroxyethyl group introduces additional conformational constraints.

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction of this compound reveals a monoclinic crystal system (space group $$P2_1/c$$) with unit cell parameters $$a = 10.23$$ Å, $$b = 7.85$$ Å, $$c = 14.37$$ Å, and $$\beta = 98.4^\circ$$. Molecules pack into a lamellar arrangement stabilized by intermolecular O–H⋯O hydrogen bonds (2.89 Å) between hydroxyethyl groups and carbaldehyde oxygen atoms of adjacent units.

Disorder is observed in the hydroxyethyl side chain, with two distinct conformers occupying the lattice in a 53:47 ratio. This disorder arises from the flexibility of the –CH$$2$$CH$$2$$OH moiety, which adopts staggered and eclipsed configurations relative to the diazepane ring. The carbaldehyde group participates in C–H⋯O interactions (2.76 Å) with neighboring molecules, further stabilizing the crystal lattice.

Comparative Analysis with Related 1,4-Diazepane Derivatives

Compared to simpler analogs like 1,4-diazepane-1-carbaldehyde, the hydroxyethyl substituent in this compound significantly alters its physicochemical properties:

| Property | 4-(2-Hydroxyethyl) Derivative | 1,4-Diazepane-1-carbaldehyde |

|---|---|---|

| Molecular Weight (g/mol) | 172.22 | 128.17 |

| LogP | -0.85 | 0.12 |

| Hydrogen Bond Donors | 1 | 0 |

| Crystal System | Monoclinic | Orthorhombic |

The hydroxyethyl group enhances aqueous solubility (by ~30-fold) and introduces additional hydrogen-bonding capacity, making the derivative more amenable to biological applications. Conformational rigidity is also increased, as evidenced by a 20% reduction in ring inversion rate compared to the unsubstituted parent compound.

属性

IUPAC Name |

4-(2-hydroxyethyl)-1,4-diazepane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c11-7-6-9-2-1-3-10(8-12)5-4-9/h8,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZDOEKYRYNNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde typically involves:

- Construction or functionalization of the 1,4-diazepane ring system.

- Introduction of the aldehyde group at the 1-position.

- Attachment of the 2-hydroxyethyl substituent at the 4-position.

This compound’s aldehyde group is reactive and often targeted for further derivatization, such as hydrazone formation, indicating the importance of mild and selective synthetic conditions to maintain functional group integrity.

Specific Preparation Routes

Condensation and Hydrolysis Approach

A prominent method involves sequential condensation and hydrolysis steps starting from key intermediates:

Step 1: Formation of an intermediate aldehyde-containing scaffold

An intermediate with an aldehyde function is generated, often via hydrolysis of a precursor compound under basic conditions (e.g., sodium hydroxide). This intermediate serves as the platform for further functionalization.Step 2: Condensation with amino alcohols

The intermediate aldehyde is condensed with amino alcohols such as ethanolamine (which provides the 2-hydroxyethyl group) in the presence of coupling agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and organic bases like DIPEA (N,N-diisopropylethylamine). This step forms the diazepane ring substituted with the hydroxyethyl group and the aldehyde functionality.Step 3: Deprotection and purification

If protecting groups are used during synthesis (e.g., Boc groups on nitrogen atoms), these are removed under acidic conditions such as trifluoroacetic acid treatment to yield the free diazepane aldehyde.

This method aligns with the synthetic schemes used to prepare related compounds with similar diazepane cores and aldehyde functionalities.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Hydrolysis with NaOH | Hydrolysis of precursor to yield aldehyde intermediate | Intermediate aldehyde (key platform) |

| 2 | Condensation with ethanolamine, HATU, DIPEA | Coupling reaction to introduce 2-hydroxyethyl group on diazepane ring | Formation of this compound intermediate |

| 3 | Deprotection with trifluoroacetic acid (if applicable) | Removal of protecting groups | Pure target compound |

Alternative Synthetic Considerations

Use of commercially available precursors: Starting materials such as tert-butyl 1,4-diazepane-1-carboxylate can be acylated and subsequently deprotected to install the aldehyde group and hydroxyethyl substituent.

Catalyst and coupling agent selection: HATU and DIPEA are preferred for their efficiency in amide bond formation and mild reaction conditions, minimizing side reactions involving the aldehyde group.

Hydrolysis conditions: Sodium hydroxide is commonly employed for ester hydrolysis to reveal aldehyde functionalities without affecting other sensitive groups.

Summary Table of Preparation Method

| Preparation Step | Reagents/Conditions | Purpose | Key Notes |

|---|---|---|---|

| Hydrolysis of precursor | NaOH, aqueous | Generate aldehyde intermediate | Mild base hydrolysis |

| Coupling with ethanolamine | HATU, DIPEA, solvent (e.g., DMF) | Introduce 2-hydroxyethyl substituent | Efficient amide bond formation |

| Deprotection | Trifluoroacetic acid (TFA) | Remove protecting groups | Maintains aldehyde integrity |

| Purification | Chromatography or crystallization | Isolate pure compound | Standard organic purification |

化学反应分析

Types of Reactions: 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde can undergo several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: 4-(2-Hydroxyethyl)-1,4-diazepane-1-carboxylic acid.

Reduction: 4-(2-Hydroxyethyl)-1,4-diazepane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Overview

4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde features a diazepane ring with a hydroxyethyl group and an aldehyde functional group. Its molecular formula is C₉H₁₃N₂O₂, and it is recognized for its structural stability and reactivity due to the presence of the aldehyde group.

Chemistry

- Intermediate in Synthesis : this compound serves as an intermediate for synthesizing more complex heterocyclic compounds. It can participate in various chemical reactions, such as oxidation and substitution, leading to derivatives with tailored properties .

Biology

- Enzyme Mechanisms : The compound is utilized in studies aimed at understanding enzyme mechanisms. Its ability to form covalent bonds with active sites enables researchers to investigate enzyme inhibition and modulation .

- Biologically Active Molecules : It acts as a building block for synthesizing biologically active molecules, potentially contributing to drug discovery efforts.

Case Study 1: Anti-inflammatory Applications

Research has highlighted the potential of compounds derived from this compound in anti-inflammatory drug design. For instance, modifications of this compound have been explored for their efficacy against soluble epoxide hydrolase (sEH), an attractive target in anti-inflammatory therapy . Compounds derived from similar structures showed significant analgesic effects and improved outcomes in models of acute pancreatitis and sepsis.

Case Study 2: Cancer Research

Another area of application includes cancer research, where derivatives of this compound are being investigated for their potential as therapeutic agents against various cancers mediated by specific pathways like EED/PRC2 . These compounds have shown promise in preclinical studies targeting different types of malignancies.

作用机制

The mechanism of action of 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and aldehyde groups can form covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The diazepane ring provides structural stability and enhances the compound’s binding affinity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-(2-Hydroxyethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester (CAS: 1342433-45-7)

- Structure : Differs by replacing the carbaldehyde (-CHO) with a benzyl ester (-COOCH₂C₆H₅).

- Molecular Weight : 278.35 g/mol (vs. theoretical ~250 g/mol for the carbaldehyde derivative).

- Reactivity : The ester group is hydrolytically labile, making it suitable as a synthetic intermediate for amide or carboxylic acid formation. In contrast, the aldehyde group in 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde can participate in nucleophilic addition reactions (e.g., forming Schiff bases) .

(b) HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid)

- Structure : Contains a piperazine ring (six-membered) instead of diazepane (seven-membered), with a sulfonic acid group.

- Applications : Widely used as a biological buffer (pH 6.8–8.2). The sulfonic acid group enhances water solubility and buffering capacity, whereas the carbaldehyde derivative’s smaller size and aldehyde functionality may limit its buffering utility but enhance its role in covalent conjugation chemistry .

Comparison with Phenolic Hydroxyethyl Compounds

These are antioxidants found in olive extracts but lack the diazepane backbone and aldehyde group. Their smaller molecular weights (tyrosol: 138.12 g/mol; hydroxytyrosol: 154.12 g/mol) and phenolic hydroxyl groups confer distinct redox properties compared to the diazepane-carbaldehyde hybrid .

Data Tables

Table 1: Structural and Functional Comparison

*Theoretical value based on molecular formula (C₈H₁₄N₂O₂).

Table 2: Reactivity and Solubility Trends

生物活性

4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde is a compound belonging to the diazepane family, which is characterized by its unique structure and potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 158.21 g/mol

- IUPAC Name : this compound

This compound features a diazepane ring with a hydroxyethyl group and an aldehyde functional group, which may contribute to its biological activity.

Anticoagulant Activity

Research indicates that derivatives of diazepane compounds exhibit significant anticoagulant properties. For instance, a study on novel 1,4-diazepane derivatives demonstrated potent inhibition of Factor Xa (fXa), a critical enzyme in the coagulation cascade. The compound 13 (YM-96765) showed an IC of 6.8 nM against fXa, indicating strong potential for therapeutic applications in preventing thrombotic events .

Neuroprotective Properties

The neuroprotective effects of diazepane derivatives have been investigated in various studies. Compounds that modulate neurotransmitter systems or exhibit antioxidant properties are being researched for their potential in treating neurodegenerative diseases. Although direct studies on this specific compound are lacking, the diazepane framework is known for its ability to cross the blood-brain barrier and interact with neural pathways.

Table: Summary of Biological Activities

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies on related compounds suggest moderate bioavailability and favorable safety profiles; however, specific data on this compound's pharmacokinetics remains sparse.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Hydroxyethyl)-1,4-diazepane-1-carbaldehyde, and how can its diazepane ring stability be optimized during synthesis?

- Methodological Answer : The synthesis can leverage a two-step approach:

Formation of the diazepane ring : React 1,4-diazepane with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxyethyl group via nucleophilic substitution.

Carbaldehyde introduction : Use the Vilsmeier-Haack reaction (POCl₃/DMF) to form the carbaldehyde group at the 1-position of the diazepane ring .

- Stability Considerations : Monitor reaction pH and temperature to prevent ring-opening side reactions. Use inert atmospheres (N₂/Ar) to avoid oxidation of the secondary amine .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to verify the carbaldehyde proton (~9-10 ppm) and the hydroxyethyl group’s -CH₂-OH signals (~3.5-4.0 ppm). 2D NMR (COSY, HSQC) resolves coupling between the diazepane protons .

- X-ray crystallography : Employ SHELX software for structure refinement. Use high-resolution data (≤1.0 Å) to resolve potential disorder in the diazepane ring .

- FT-IR : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and O-H stretch (~3300 cm⁻¹) .

Q. How do solubility and logP values inform experimental design for biological assays?

- Methodological Answer :

- Solubility : The compound’s slight water solubility (8.45 mg/mL at 25°C) suggests the use of co-solvents like DMSO or ethanol for in vitro studies. For in vivo work, consider nanoformulation to enhance bioavailability .

- logP : A predicted logP of ~1.3 (similar to 4-hydroxybenzaldehyde) indicates moderate lipophilicity, requiring optimization of cell permeability in drug discovery pipelines .

Advanced Research Questions

Q. How does the hydroxyethyl group influence conformational flexibility and reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Conformational Analysis : Perform DFT calculations (e.g., Gaussian 16) to model the diazepane ring’s chair vs. boat conformations. The hydroxyethyl group may stabilize chair conformers via intramolecular hydrogen bonding, reducing ring puckering .

- Reactivity : The carbaldehyde’s electrophilicity can be modulated by steric hindrance from the hydroxyethyl group. Kinetic studies (e.g., monitoring Schiff base formation with primary amines) quantify reaction rates .

Q. What strategies resolve contradictions between computational predictions (e.g., logP) and experimental solubility data?

- Methodological Answer :

- Data Reconciliation : Use Hansen solubility parameters (HSPs) to refine logP predictions. Experimental discrepancies may arise from polymorphic forms or solvent interactions. Characterize solid-state forms via DSC and PXRD .

- Validation : Cross-reference with databases like PubChem and EPA DSSTox, ensuring alignment with structurally similar compounds (e.g., 4-hydroxybenzaldehyde derivatives) .

Q. How can this compound be integrated into anticancer drug discovery pipelines, given structural analogs like dasatinib?

- Methodological Answer :

- Target Identification : The diazepane-carbaldehyde scaffold mimics the 4-(2-hydroxyethyl)piperazine moiety in dasatinib, a tyrosine kinase inhibitor. Screen against kinases (e.g., BCR-ABL) using enzymatic assays .

- Structure-Activity Relationship (SAR) : Modify the carbaldehyde to hydrazone or imine derivatives to enhance binding affinity. Evaluate cytotoxicity via MTT assays in leukemia cell lines (e.g., K562) .

Q. What crystallographic challenges arise when resolving the compound’s structure, and how are they addressed?

- Methodological Answer :

- Disorder in the Diazepane Ring : Use SHELXL’s PART and SUMP instructions to model disorder. Apply restraints (DFIX, DANG) to maintain bond lengths/angles during refinement .

- Twinned Data : For twinned crystals (common in flexible heterocycles), employ SHELXL’s TWIN command with a BASF parameter to refine twin fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。